molecular formula C8H5Cl2N3 B2588230 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole CAS No. 1315346-16-7

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B2588230
CAS No.: 1315346-16-7
M. Wt: 214.05
InChI Key: ACPNXXXTLIJXGN-UHFFFAOYSA-N
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Description

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chlorine atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride to yield the triazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1H-1,2,4-triazole: Lacks the additional chlorine atom at the 5-position.

    5-chloro-1H-1,2,4-triazole: Lacks the phenyl substitution.

    3-phenyl-1H-1,2,4-triazole: Lacks both chlorine substitutions.

Uniqueness

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

5-chloro-3-(3-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPNXXXTLIJXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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